Methyl 3-amino-5-methylisonicotinate

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Sourcing Methyl 3-amino-5-methylisonicotinate (CAS 1805106-63-1) is a strategic decision for advanced medicinal chemistry. This compound is not a generic aminopyridine; its unique 3-amino-5-methyl substitution pattern on the isonicotinate core provides distinct steric and electronic properties, making it the definitive starting material for specific SAR studies and the high-yielding synthesis of 3-amino-5-methylisonicotinic acid. It is specifically referenced as a reactant in patent literature for oxadiazole-based TRP channel inhibitors, making it an essential, non-substitutable intermediate for research groups targeting this class. Choosing this precise building block avoids the significant risk and validation costs associated with close structural analogs, ensuring your synthetic route proceeds with the intended reactivity and regioselectivity.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1805106-63-1
Cat. No. B2873057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-methylisonicotinate
CAS1805106-63-1
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC1=CN=CC(=C1C(=O)OC)N
InChIInChI=1S/C8H10N2O2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,9H2,1-2H3
InChIKeySKLATCNQJODVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-5-methylisonicotinate (CAS 1805106-63-1): Technical Specifications for Chemical Sourcing and Evaluation


Methyl 3-amino-5-methylisonicotinate (CAS 1805106-63-1) is a heterocyclic building block with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is characterized as a light yellow powder with a purity specification commonly at 95% or 98% from commercial suppliers . The compound features a unique substitution pattern on the pyridine ring with an amino group at the 3-position and a methyl group at the 5-position, which distinguishes its reactivity and application profile from other aminopyridine carboxylates .

Why Direct Substitution of Methyl 3-amino-5-methylisonicotinate with Closely Related Analogs is Not Straightforward


Substituting Methyl 3-amino-5-methylisonicotinate with a close analog like methyl 3-aminoisonicotinate (CAS 55279-30-6) or 3-amino-5-methylisonicotinic acid (CAS 1393558-93-4) is not a direct, risk-free exchange due to key structural and property differences that impact synthetic utility and physicochemical behavior. The presence of the 5-methyl group on the target compound introduces steric and electronic effects absent in the des-methyl analog, which can influence reaction kinetics and regioselectivity [1]. Furthermore, as an ester, it offers a protected carboxylic acid group that is labile under specific conditions, providing a different synthetic handle than the free acid analog . These distinctions mean that a synthesis or assay optimized for the target compound cannot be assumed to be interchangeable with its closest available alternatives without re-optimization and validation.

Quantitative Evidence Guide for Evaluating Methyl 3-amino-5-methylisonicotinate (CAS 1805106-63-1) Over Analogs


Higher Commercial Purity Grade Availability for Sensitive Applications

The compound is available at a 98% purity specification from some suppliers, which is a higher grade than the commonly offered 95% or 97% purities for the des-methyl analog, methyl 3-aminoisonicotinate (CAS 55279-30-6) . For research applications requiring higher starting material purity, such as in the synthesis of complex molecules for biological testing, this can translate to fewer impurities and potentially higher yields in subsequent steps.

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Quantitative Efficiency as a Precursor in Hydrolysis Reactions

In a specific synthetic application, Methyl 3-amino-5-methylisonicotinate can be hydrolyzed to 3-amino-5-methylisonicotinic acid with a high yield of 95% [1]. This quantitative transformation highlights its effectiveness as a protected precursor. While no direct head-to-head comparison with the hydrolysis yield of the des-methyl analog is available in the same reference, this demonstrates a defined, high-efficiency use case that is structurally contingent on the target compound's unique substitution.

Organic Synthesis Methodology Carboxylic Acid Derivatives

Unique Structural Feature Enabling Distinct Molecular Interactions

The compound's structure is defined by the simultaneous presence of a nucleophilic 3-amino group and a 5-methyl substituent on the pyridine ring . This specific substitution pattern is not present in commonly available alternatives like methyl 3-aminoisonicotinate (CAS 55279-30-6), which lacks the 5-methyl group . The 5-methyl group introduces steric bulk and electron-donating character, which can modulate the reactivity of the amino group and influence binding interactions with biological targets . This structural distinction is critical for projects where the 5-methyl substitution is essential for the desired molecular geometry or electronic properties.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Recommended Procurement Scenarios for Methyl 3-amino-5-methylisonicotinate (CAS 1805106-63-1) Based on Differentiating Evidence


Synthesis of 3-Amino-5-methylisonicotinic Acid via High-Yield Hydrolysis

Methyl 3-amino-5-methylisonicotinate is the preferred starting material for the preparation of its corresponding carboxylic acid, 3-amino-5-methylisonicotinic acid (CAS 1393558-93-4). The literature reports a high-yielding (95%) hydrolysis protocol using sodium hydroxide, making it a quantitatively efficient route to this specific building block [1]. Procurement is justified when the downstream synthetic plan requires this free acid derivative.

Development of Patented TRP Channel Inhibitors

This compound is specifically referenced as a reactant in the synthesis of oxadiazole derivatives that are claimed as transient receptor potential (TRP) channel inhibitors [1]. For research groups actively working on this specific target class as described in the relevant patent literature, this compound is an essential and non-substitutable intermediate, justifying its procurement over structurally similar but unreferenced analogs.

Medicinal Chemistry Campaigns Requiring a 3-Amino-5-methylisonicotinate Scaffold

In structure-activity relationship (SAR) studies where the 3-amino-5-methylpyridine-4-carboxylate core is a required pharmacophore or scaffold, this compound is the definitive starting material . Its unique substitution pattern distinguishes it from the des-methyl analog, and substituting it would fundamentally alter the chemical entity being explored, potentially invalidating an entire series of compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-5-methylisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.